Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride
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Overview
Description
Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride is a heterocyclic compound that contains an imidazole ring fused with a thiadiazole ring This compound is of significant interest due to its potential biological and pharmacological activities
Preparation Methods
The synthesis of Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazonoyl chlorides with ethyl piperidine-3-carboxylate under reflux conditions in the presence of a base such as trimethylamine . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the epidermal growth factor receptor (EGFR) pathway, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with bacterial cell membranes, disrupting their integrity and function.
Comparison with Similar Compounds
Ethyl 2-(piperidin-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate trihydrochloride can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Exhibits potent anti-tubercular activity.
2-(1H-Indol-2-yl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole: Shows high anticancer activity against various cancer cell lines.
6-(4-Bromophenyl)-2-(1H-indol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Demonstrates good activity against tested cell lines.
The uniqueness of this compound lies in its specific structural features and the combination of the piperidine moiety with the imidazo[2,1-b][1,3,4]thiadiazole core, which contributes to its diverse biological activities.
Properties
Molecular Formula |
C12H19Cl3N4O2S |
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Molecular Weight |
389.7 g/mol |
IUPAC Name |
ethyl 2-piperidin-3-ylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate;trihydrochloride |
InChI |
InChI=1S/C12H16N4O2S.3ClH/c1-2-18-11(17)9-7-16-12(14-9)19-10(15-16)8-4-3-5-13-6-8;;;/h7-8,13H,2-6H2,1H3;3*1H |
InChI Key |
QVNAMGQTYHBKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)SC(=N2)C3CCCNC3.Cl.Cl.Cl |
Origin of Product |
United States |
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